molecular formula C20H20N2O3 B12215700 N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12215700
M. Wt: 336.4 g/mol
InChI Key: MPUWVYOSMLOBGW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is an organic compound with a complex structure that includes a chromene core, a dimethylamino group, and a phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the dimethylamino group and the phenylethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and compounds with dimethylamino groups. Examples include:

  • N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
  • 3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline

Uniqueness

N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-22(2)17(14-8-4-3-5-9-14)13-21-19(23)16-12-15-10-6-7-11-18(15)25-20(16)24/h3-12,17H,13H2,1-2H3,(H,21,23)

InChI Key

MPUWVYOSMLOBGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC=CC=C3

Origin of Product

United States

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